molecular formula C14H9N3O B13885669 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile

2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile

Katalognummer: B13885669
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: ZQLBUYKWKABXMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its benzoxazole core, which is fused with an aminophenyl group and a carbonitrile group. The unique structural features of this compound contribute to its diverse range of applications, particularly in the development of pharmaceuticals and advanced materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the condensation of 2-aminophenol with 4-aminobenzonitrile under specific reaction conditions. One common method involves heating the reactants in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to induce apoptosis in cancer cells by targeting key enzymes and signaling pathways involved in cell proliferation and survival. For instance, it can inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Shares a similar structure but contains a sulfur atom in place of the oxygen atom in the benzoxazole ring.

    2-(4-Aminophenyl)benzimidazole: Contains an imidazole ring instead of the benzoxazole ring.

    2-(4-Aminophenyl)benzofuran: Features a furan ring instead of the benzoxazole ring.

Uniqueness

2-(4-Aminophenyl)-1,3-benzoxazole-5-carbonitrile stands out due to its unique combination of structural features, which confer distinct electronic and steric properties. These properties enable the compound to interact with a diverse range of biological targets and exhibit a broad spectrum of biological activities. Additionally, the presence of the carbonitrile group enhances the compound’s reactivity, making it a versatile intermediate for the synthesis of various derivatives .

Eigenschaften

Molekularformel

C14H9N3O

Molekulargewicht

235.24 g/mol

IUPAC-Name

2-(4-aminophenyl)-1,3-benzoxazole-5-carbonitrile

InChI

InChI=1S/C14H9N3O/c15-8-9-1-6-13-12(7-9)17-14(18-13)10-2-4-11(16)5-3-10/h1-7H,16H2

InChI-Schlüssel

ZQLBUYKWKABXMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.